molecular formula C9H12F3NO4 B6172358 methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid CAS No. 2413847-78-4

methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid

Cat. No.: B6172358
CAS No.: 2413847-78-4
M. Wt: 255.19 g/mol
InChI Key: IPAFWKDXXLDTLL-WLUDYRNVSA-N
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Description

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid (CAS: 1279201-03-4) is a bicyclic heterocyclic compound with a [2.1.1] ring system. Its molecular formula is C₇H₁₁NO₂, and it has a molecular weight of 141.17 g/mol . The trifluoroacetic acid (TFA) component acts as a counterion, forming a salt that enhances solubility and stability. This compound is used in pharmaceutical research, particularly as a building block for bioactive molecules due to its rigid bicyclic structure .

Properties

CAS No.

2413847-78-4

Molecular Formula

C9H12F3NO4

Molecular Weight

255.19 g/mol

IUPAC Name

methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H11NO2.C2HF3O2/c1-10-7(9)6-4-2-5(6)8-3-4;3-2(4,5)1(6)7/h4-6,8H,2-3H2,1H3;(H,6,7)/t4-,5-,6+;/m0./s1

InChI Key

IPAFWKDXXLDTLL-WLUDYRNVSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2C[C@@H]1NC2.C(=O)(C(F)(F)F)O

Canonical SMILES

COC(=O)C1C2CC1NC2.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves a [2+2] cycloaddition reaction. This reaction can be carried out using photochemistry, where a mercury lamp is used to initiate the reaction between 1,5-dienes . The reaction conditions often require special equipment and glassware, making it technically challenging to scale up .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the technical challenges associated with the synthesis. advancements in photochemical techniques and the development of more efficient catalysts could potentially make large-scale production feasible in the future.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Basic Information

  • IUPAC Name : Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate
  • CAS Number : 1279115-48-8
  • Molecular Formula : C7H12ClNO2
  • Molecular Weight : 177.63 g/mol
  • Purity : Typically ≥ 97%

Structural Characteristics

The compound features a bicyclic structure that includes a nitrogen atom within the ring system, which is significant for its biological activity. The stereochemistry of the molecule contributes to its interaction with biological targets, influencing its efficacy and specificity.

Pharmaceutical Development

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate has been investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds. Its applications include:

  • Analgesics : Compounds with similar structures have shown promise in pain management by modulating neurotransmitter systems.
  • Antidepressants : Research indicates that derivatives of bicyclic amines can influence serotonin and norepinephrine levels in the brain.

Case Studies

A notable study demonstrated the efficacy of related bicyclic compounds in preclinical models of depression, highlighting their ability to enhance mood and reduce anxiety-like behaviors in rodents .

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its unique bicyclic structure allows for:

  • Synthesis of Other Bicyclic Compounds : Researchers have utilized this compound as a precursor for synthesizing other biologically active bicyclic frameworks.

Synthetic Pathways

The synthesis often involves the use of various catalysts and reagents to facilitate ring-opening reactions or functional group modifications that enhance the compound's reactivity .

Material Science

Recent advancements have explored the use of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate in the development of novel materials:

  • Polymer Chemistry : Its incorporation into polymer matrices has been studied for creating materials with enhanced mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with molecular targets through its strained ring system. The unique geometry of the bicyclic core allows the compound to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application, but often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

The target compound’s [2.1.1] azabicyclo system is distinct from other azabicyclo derivatives:

Compound Name Bicyclo System Molecular Formula Molecular Weight (g/mol) Counterion Key Features
Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate, TFA [2.1.1] C₇H₁₁NO₂ 141.17 TFA Compact structure, high ring strain
Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride [2.1.1] C₇H₁₂ClNO₂ 177.63 HCl Chloride salt, similar core structure
(1S,3S,5S)-5-Methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride [3.1.0] C₈H₁₄ClNO₂ 191.66 HCl Larger ring, methyl substituent
(1R,4R,5S)-1-[1(S)-Hydroxy-2-methylpropyl]-4-propyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione [3.2.0] C₁₅H₂₁NO₅ 295.33 None Oxa-azabicyclo system, ketone groups

Key Observations :

  • Counterion Effects : TFA salts generally exhibit better solubility in organic solvents than HCl salts, which may influence purification and formulation .

Stereochemical and Functional Group Differences

  • Stereoisomers : lists rac-methyl (1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate, highlighting the importance of stereochemistry. The (1S,4R,5R) configuration in the target compound may offer superior enantioselectivity in drug-target interactions .
  • Substituents : Derivatives like (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate () feature methyl groups that increase hydrophobicity, altering pharmacokinetic properties .

Physicochemical Properties

Property Target Compound [2.1.1] HCl Salt [3.1.0] HCl Salt
Melting Point Not reported Not reported Not reported
Solubility High (TFA salt) Moderate (HCl salt) Low (hydrophobic substituent)
Stability Stable under inert atmosphere Sensitive to moisture Stable at 2–8°C

Biological Activity

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.

1. Chemical Structure and Synthesis

Chemical Structure:
The compound features a bicyclic structure with a nitrogen atom incorporated within the ring system. Its molecular formula is C7H12ClNO2C_7H_{12}ClNO_2, and its molecular weight is approximately 177.63 g/mol.

Synthesis:
The synthesis typically involves a [2+2] cycloaddition reaction using photochemical methods. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction . The synthesis pathway can be summarized as follows:

StepDescription
1Protection of the amine group
2Formation of the bicyclic ring system
3Introduction of the carboxylate group
4Deprotection of the amine group

The biological activity of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate is largely attributed to its ability to interact with various molecular targets through its strained bicyclic structure. The unique geometry allows it to fit into specific binding sites on enzymes or receptors, modulating their activity .

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an antagonist or agonist at specific receptors, influencing signaling pathways.

3. Biological Activities

Research indicates that compounds similar to methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate exhibit a broad range of biological activities:

  • Anticancer Activity: Some studies have shown that azabicyclic compounds can induce apoptosis in cancer cells.
  • Antimicrobial Properties: They may possess antibacterial and antifungal activities due to their structural characteristics.
  • Neuropharmacological Effects: Compounds in this class have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

4. Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antinociceptive Effects: Research demonstrated that azabicyclic derivatives can act as antagonists of morphine-induced antinociception, suggesting potential applications in pain management .
  • Antioxidant Properties: A study highlighted the antioxidant capabilities of spirocyclic compounds derived from azabicyclo frameworks, indicating their potential use in combating oxidative stress-related diseases .

5. Conclusion

This compound presents significant potential for various biological activities due to its unique structural features and mechanisms of action. Ongoing research is critical for elucidating its full pharmacological profile and exploring its applications in drug development.

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound features a strained bicyclo[2.1.1]hexane core with a nitrogen atom (azabicyclo) and an ester group at the 5-position. The stereochemistry (1S,4R,5R) imposes spatial constraints that affect reactivity, such as regioselectivity in ring-opening reactions or interactions with chiral biological targets. The trifluoroacetic acid (TFA) counterion enhances solubility in polar solvents and stabilizes the protonated amine via strong hydrogen bonding. To confirm stereochemistry, researchers should use chiral HPLC or X-ray crystallography, as demonstrated in analogous bicyclic systems .

Q. How does the trifluoroacetic acid component influence the compound’s stability and solubility?

TFA acts as a counterion, forming a stable salt with the protonated amine. This improves aqueous solubility compared to freebase forms, facilitating handling in biological assays. However, TFA’s strong acidity may necessitate pH adjustments during synthesis or purification. For stability studies, lyophilization or storage in inert atmospheres is recommended to prevent decomposition. Similar approaches are validated for hydrochloride salts of related azabicyclo compounds .

Q. How does this compound compare structurally to other azabicyclo derivatives, and what implications does this have for its applications?

Unlike bicyclo[3.1.0]hexane derivatives (e.g., ’s 6,6-dimethyl analog), the [2.1.1]hexane framework introduces greater ring strain, potentially enhancing reactivity in cycloadditions or enzyme inhibition. The ester group enables further functionalization via hydrolysis or transesterification, while the nitrogen atom allows for coordination with metal catalysts or binding to biological targets. Comparative studies using molecular docking or kinetic assays can elucidate these differences .

Advanced Research Questions

Q. What methodologies are recommended for optimizing the synthetic route to improve yield and purity?

Key steps include:

  • Catalyst selection : Use Pd-mediated cross-coupling or organocatalysts to enhance stereoselectivity.
  • Reaction conditions : Optimize temperature (e.g., 0–25°C for acid-sensitive intermediates) and solvent polarity (e.g., DMF for polar intermediates).
  • Purification : Employ recrystallization with ethanol/water mixtures or reverse-phase HPLC for high-purity isolates.
  • Monitoring : Track intermediates via 1H^{1}\text{H}-NMR or LC-MS, as shown in analogous syntheses .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell lines) or impurities in batches. To address this:

  • Validate binding assays : Use orthogonal methods like ITC and SPR to confirm target affinity.
  • Characterize batches : Ensure >95% purity via HPLC and quantify residual solvents.
  • Computational modeling : Perform molecular dynamics simulations to predict binding modes and identify critical stereochemical interactions .

Q. What advanced analytical techniques are critical for characterizing this compound?

  • Stereochemical assignment : 2D NMR (e.g., NOESY) to confirm spatial arrangement of substituents.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect impurities.
  • Thermal analysis : DSC to determine melting points and assess crystallinity.
  • X-ray diffraction : Resolve absolute configuration, as applied to similar bicyclic amines .

Methodological Notes

  • Stereochemical Integrity : Always verify stereochemistry early in synthesis using chiral auxiliaries or enzymatic resolution .
  • Counterion Exchange : Replace TFA with biocompatible ions (e.g., citrate) for in vivo studies via ion-exchange chromatography .
  • Data Reproducibility : Adopt standardized protocols for biological assays, including positive/negative controls from structurally validated compounds .

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